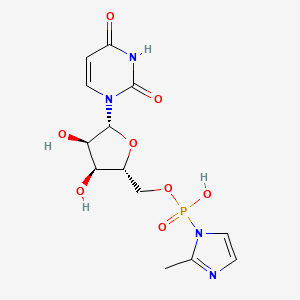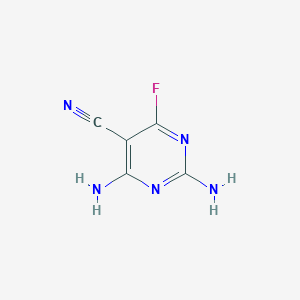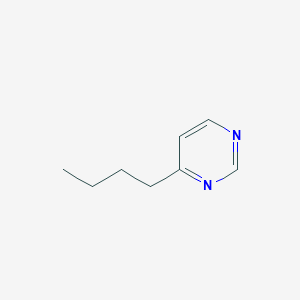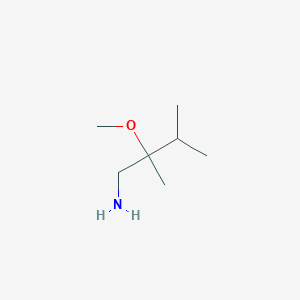
2-Methoxy-2,3-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2,3-dimethylbutan-1-amine is an organic compound with the molecular formula C7H17NO It is a derivative of butanamine, characterized by the presence of a methoxy group and two methyl groups attached to the butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,3-dimethylbutan-1-amine typically involves the alkylation of 2,3-dimethylbutan-1-amine with methoxy-containing reagents. One common method is the reaction of 2,3-dimethylbutan-1-amine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of simpler amines or alkanes.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2,3-dimethylbutane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3-Dimethylbutan-1-amine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-Methoxy-2-methylpropane: A smaller molecule with different steric and electronic properties.
Uniqueness
2-Methoxy-2,3-dimethylbutan-1-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
326487-95-0 |
|---|---|
Molekularformel |
C7H17NO |
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-methoxy-2,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(3,5-8)9-4/h6H,5,8H2,1-4H3 |
InChI-Schlüssel |
IMXAZWRMUFKORX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


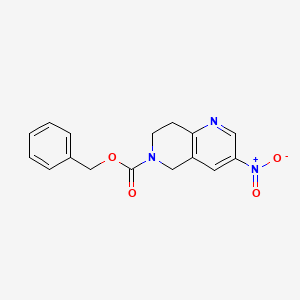
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
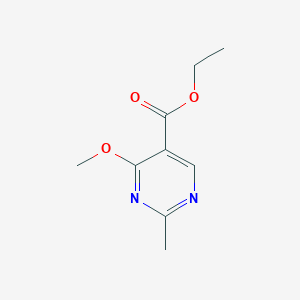
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
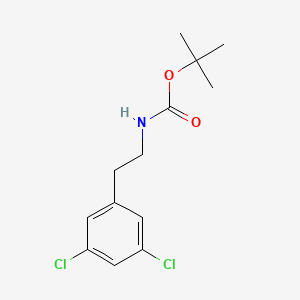
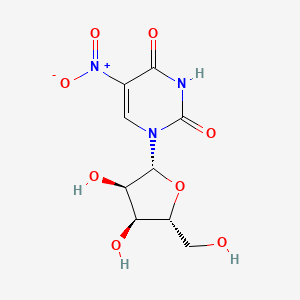
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
